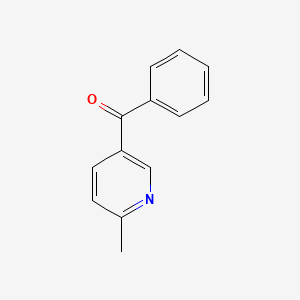

5-Benzoyl-2-methylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

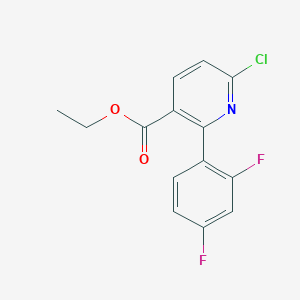

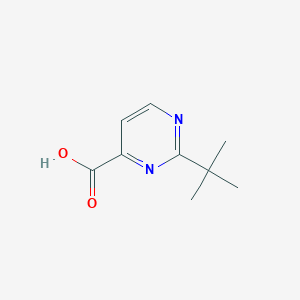

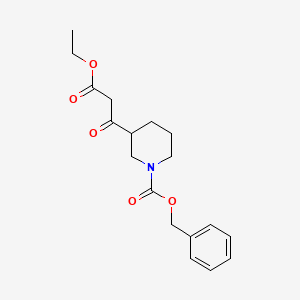

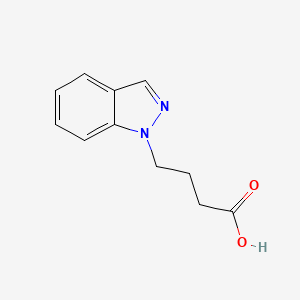

5-Benzoyl-2-methylpyridine is a chemical compound with the molecular formula C13H11NO . It’s a structural motif found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .Molecular Structure Analysis

The molecular structure of 5-Benzoyl-2-methylpyridine is determined by X-ray diffraction . The structure is formed through pyridinium-carboxylate and amine-carboxylate hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involving 5-Benzoyl-2-methylpyridine include a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . This methodology has been applied to provide a privileged pyridine scaffold containing biologically relevant molecules .Wissenschaftliche Forschungsanwendungen

Anti-Proliferative Activity

5-Benzoyl-2-methylpyridine has been used in the synthesis of thieno [2-3-b] pyridines, which have shown potent anti-proliferative activity against MDA-MB-231 and HCT116 cancer cell lines . The mechanism by which these molecules prevent cancer cell growth is proposed to be through interfering with phospholipid metabolism via inhibition of PI-PLC, along with other cellular processes .

Bioactive Ligands

Pyridine derivatives like 5-Benzoyl-2-methylpyridine can undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions .

Pharmacophore Group

Schiff bases derived from pyridine derivatives are considered as a versatile pharmacophore group. They possess an interesting range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc .

Chemosensors

Several pyridine-based Schiff bases show very strong binding abilities towards the various cations and anions with unique photophysical properties which can be used in ion recognition. They are extensively used in development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

Flow Synthesis

5-Benzoyl-2-methylpyridine can be used in the flow synthesis of 2-methylpyridines. The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

Wirkmechanismus

Target of Action

For instance, benzimidazole bridged benzophenone substituted indole scaffolds have been found to target FtsZ, a key functional protein in bacterial cell division .

Mode of Action

It’s known that benzylic halides, which are structurally similar to 5-benzoyl-2-methylpyridine, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Similar compounds such as pyridines can be elaborated into substituted and functionalized structures based on organometallic chemistry .

Result of Action

Similar compounds have been found to have anti-proliferative activity against certain cancer cell lines .

Action Environment

The action, efficacy, and stability of 5-Benzoyl-2-methylpyridine can be influenced by various environmental factors . For instance, a strain of Arthrobacter sp. was found to completely consume pyridine and its derivatives in aquatic solutions within 24 hours .

Zukünftige Richtungen

The future directions in the research and application of 5-Benzoyl-2-methylpyridine could involve the development of more robust methods for the introduction of various bio-relevant functional groups to pyridine . This could lead to the creation of more diverse functional groups and the development of new bioactive molecules .

Eigenschaften

IUPAC Name |

(6-methylpyridin-3-yl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-7-8-12(9-14-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUMRCRPVJIJOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzoyl-2-methylpyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)

![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)